molecular formula C16H12O6S2 B282126 4,4-Dioxo-2,6-diphenyl-1,4-oxathiine-3-sulfonic acid

4,4-Dioxo-2,6-diphenyl-1,4-oxathiine-3-sulfonic acid

Cat. No. B282126
M. Wt: 364.4 g/mol
InChI Key: XMTCDMUXVGBRKV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4,4-Dioxo-2,6-diphenyl-1,4-oxathiine-3-sulfonic acid, also known as DIDS, is a sulfonamide derivative that has been extensively studied for its role in various biological processes. DIDS has been shown to possess a wide range of pharmacological properties, making it a valuable tool in scientific research.

Mechanism of Action

4,4-Dioxo-2,6-diphenyl-1,4-oxathiine-3-sulfonic acid works by binding to specific sites on ion channels and transporters, thereby inhibiting their activity. It has been shown to bind to the extracellular domain of chloride and bicarbonate channels, thus preventing the movement of ions across the membrane.
Biochemical and Physiological Effects:
4,4-Dioxo-2,6-diphenyl-1,4-oxathiine-3-sulfonic acid has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of chloride and bicarbonate channels in various tissues, including the lung, kidney, and pancreas. 4,4-Dioxo-2,6-diphenyl-1,4-oxathiine-3-sulfonic acid has also been shown to inhibit the activity of transporters, including the Na+/H+ exchanger and the glutamate transporter.

Advantages and Limitations for Lab Experiments

One of the primary advantages of using 4,4-Dioxo-2,6-diphenyl-1,4-oxathiine-3-sulfonic acid in lab experiments is its specificity. 4,4-Dioxo-2,6-diphenyl-1,4-oxathiine-3-sulfonic acid has been shown to selectively inhibit certain ion channels and transporters, making it a valuable tool for studying these processes. However, one limitation of 4,4-Dioxo-2,6-diphenyl-1,4-oxathiine-3-sulfonic acid is its potential for off-target effects. It is important to carefully control for these effects when using 4,4-Dioxo-2,6-diphenyl-1,4-oxathiine-3-sulfonic acid in experiments.

Future Directions

There are several future directions for research on 4,4-Dioxo-2,6-diphenyl-1,4-oxathiine-3-sulfonic acid. One area of interest is in the development of more specific inhibitors of ion channels and transporters. Another area of interest is in the study of the role of 4,4-Dioxo-2,6-diphenyl-1,4-oxathiine-3-sulfonic acid in disease processes, including cystic fibrosis and hypertension. Finally, there is interest in the development of new synthetic methods for 4,4-Dioxo-2,6-diphenyl-1,4-oxathiine-3-sulfonic acid, which could lead to the development of new derivatives with unique pharmacological properties.
In conclusion, 4,4-Dioxo-2,6-diphenyl-1,4-oxathiine-3-sulfonic acid is a valuable tool for scientific research, particularly in the study of ion channels and transporters. Its specificity and selectivity make it a valuable tool for studying these processes, and its potential for off-target effects must be carefully controlled. There are several future directions for research on 4,4-Dioxo-2,6-diphenyl-1,4-oxathiine-3-sulfonic acid, including the development of more specific inhibitors and the study of its role in disease processes.

Synthesis Methods

4,4-Dioxo-2,6-diphenyl-1,4-oxathiine-3-sulfonic acid can be synthesized through a multistep process that involves the reaction of 2,6-diphenyl-1,4-oxathiin with chlorosulfonic acid, followed by the addition of sodium hydroxide. The resulting product is then purified through recrystallization.

Scientific Research Applications

4,4-Dioxo-2,6-diphenyl-1,4-oxathiine-3-sulfonic acid has been used extensively in scientific research to study a variety of biological processes. One of its primary applications is in the study of ion channels, where it has been shown to inhibit chloride and bicarbonate channels. 4,4-Dioxo-2,6-diphenyl-1,4-oxathiine-3-sulfonic acid has also been used to study the role of transporters in various cellular processes, including the regulation of pH and the transport of amino acids.

properties

Molecular Formula

C16H12O6S2

Molecular Weight

364.4 g/mol

IUPAC Name

4,4-dioxo-2,6-diphenyl-1,4-oxathiine-3-sulfonic acid

InChI

InChI=1S/C16H12O6S2/c17-23(18)11-14(12-7-3-1-4-8-12)22-15(16(23)24(19,20)21)13-9-5-2-6-10-13/h1-11H,(H,19,20,21)

InChI Key

XMTCDMUXVGBRKV-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C2=CS(=O)(=O)C(=C(O2)C3=CC=CC=C3)S(=O)(=O)O

Canonical SMILES

C1=CC=C(C=C1)C2=CS(=O)(=O)C(=C(O2)C3=CC=CC=C3)S(=O)(=O)O

Origin of Product

United States

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